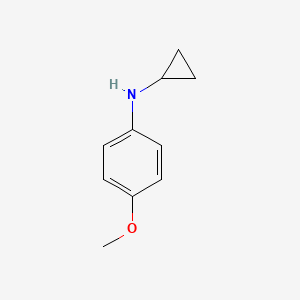

N-cyclopropyl-4-methoxyaniline

Description

Structure

3D Structure

Properties

CAS No. |

263244-95-7 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N-cyclopropyl-4-methoxyaniline |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-4-9(5-7-10)11-8-2-3-8/h4-8,11H,2-3H2,1H3 |

InChI Key |

SQKSKJXMTUOOCI-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC2CC2 |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropyl 4 Methoxyaniline

Direct Amination Approaches

Direct amination strategies involve the formation of the C-N bond between a cyclopropylamine (B47189) moiety and a p-methoxyphenyl group in a single step. These are predominantly transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in the synthesis of arylamines. wikipedia.org This method is highly effective for creating carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org For the synthesis of N-cyclopropyl-4-methoxyaniline, this typically involves the reaction of an aryl halide, such as 4-bromoanisole (B123540), with cyclopropylamine. The reaction is conducted in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A common catalyst system for this transformation is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). researchgate.net The base, often a strong one like sodium tert-butoxide (NaOtBu), is crucial for the catalytic cycle. researchgate.net This methodology has proven effective for a range of substituted aryl bromides, including methoxy-substituted analogues, affording the desired N-arylcyclopropylamines in good to excellent yields. researchgate.net

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromoanisole | Cyclopropylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 99 |

This data is representative of the synthesis of N-(4-methoxyphenyl)cyclopropylamine based on the successful synthesis of other N-arylcyclopropylamines under similar conditions. researchgate.net

Chan-Lam Coupling Reactions

The Chan-Lam coupling offers an alternative to palladium-catalyzed methods, utilizing copper as the catalyst. wikipedia.org This reaction couples an amine with an aryl boronic acid to form the corresponding arylamine. wikipedia.org It is often considered a milder alternative to other cross-coupling reactions and can frequently be performed at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this route would typically involve the reaction of 4-methoxyphenylboronic acid with cyclopropylamine. However, a more common variant for N-cyclopropylation involves reacting an aniline (B41778) with cyclopropylboronic acid. researchgate.net In a specific example, 4-methoxyaniline was successfully coupled with cyclopropylboronic acid using a copper(II) acetate catalyst. researchgate.net

Palladium-Catalyzed C-N Cross-Coupling Methods

This category broadly encompasses palladium-catalyzed reactions that form C-N bonds, with the Buchwald-Hartwig amination being the most prominent example. nih.gov The development of various generations of catalysts and ligands has significantly expanded the scope and functional group tolerance of these reactions. wikipedia.org For the synthesis of this compound, the key transformation is the coupling of cyclopropylamine with a 4-methoxyphenyl electrophile, typically 4-bromoanisole or 4-chloroanisole. The choice of ligand is critical to prevent side reactions and achieve high yields; bulky, electron-rich phosphine ligands are generally preferred. nih.gov These reactions have become a general and powerful tool for preparing a wide array of aromatic amines. nih.gov

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 4-Bromoanisole | Cyclopropylamine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 |

This table represents a typical setup for a palladium-catalyzed C-N cross-coupling reaction. organic-synthesis.commdpi.com

Copper-Mediated Amination Protocols

Copper-mediated N-arylation, which includes the Chan-Lam coupling, provides a valuable alternative to palladium-based systems. nih.gov A notable application is the copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid. researchgate.net This method has been shown to be effective for a variety of anilines, including 4-methoxyaniline. The reaction is typically carried out in the presence of copper(II) acetate (Cu(OAc)₂), a ligand such as 2,2'-bipyridine, and a base, under an air atmosphere. researchgate.net This protocol affords the N-cyclopropyl derivatives in good to excellent yields, demonstrating the utility of copper catalysis for this specific transformation. researchgate.net

| Amine | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Methoxyaniline | Cyclopropylboronic Acid | Cu(OAc)₂ | 2,2'-Bipyridine | Na₂CO₃ | 1,2-Dichloroethane | 80 | 81 |

Data sourced from a study on the copper-promoted N-cyclopropylation of anilines. researchgate.net

Alternative Synthetic Routes

Beyond direct cross-coupling, other synthetic strategies can be employed to construct this compound.

Reductive Amination Pathways

Reductive amination is a two-step process that first involves the formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the target amine. evitachem.com To synthesize this compound, 4-methoxybenzaldehyde is reacted with cyclopropylamine to form the corresponding N-(4-methoxybenzylidene)cyclopropanamine intermediate. This imine is then reduced in situ using a suitable reducing agent. Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation. evitachem.comlongdom.org A specific method involves catalytic hydrogenation over a palladium on carbon (Pd-C) catalyst, which can be performed under mild conditions of temperature and pressure. google.com This pathway avoids the use of halogenated aromatic starting materials. evitachem.com

| Carbonyl Compound | Amine | Catalyst/Reducing Agent | Solvent | Temperature (°C) |

| 4-Methoxybenzaldehyde | Cyclopropylamine | Pd-C, H₂ | Methanol | 25 |

| 4-Methoxybenzaldehyde | Cyclopropylamine | NaBH₄ | Methanol | 25 |

This table outlines typical conditions for the reductive amination pathway. evitachem.comgoogle.com

Functional Group Interconversions on Precursors

The synthesis of this compound often relies on precursors that may require functional group interconversions to arrive at the final desired structure. The most common precursor is 4-methoxyaniline (p-anisidine). The synthesis of this precursor itself involves a sequence of functional group transformations starting from more basic chemicals.

For instance, a common route to 4-methoxyaniline begins with the nitration of anisole (B1667542) or a Williamson ether synthesis on p-chloronitrobenzene followed by the reduction of the nitro group to an amine. The reduction of a nitro group is a classic functional group interconversion, which can be achieved using various reagents such as hydrogen gas with a metal catalyst (e.g., Pd/C), or metal-acid combinations like Sn/HCl or Fe/HCl.

Another example involves starting with benzene (B151609), which is first halogenated to bromobenzene. This is followed by nitration to yield 4-bromonitrobenzene. A nucleophilic aromatic substitution with a methoxide source replaces the bromine, yielding 4-methoxynitrobenzene. The final interconversion is the reduction of the nitro group to the amine of 4-methoxyaniline study.com. Once the 4-methoxyaniline precursor is obtained, it can be used in a subsequent C-N coupling reaction to introduce the cyclopropyl (B3062369) group.

Multi-Step Synthesis from Readily Available Starting Materials

A comprehensive multi-step synthesis of this compound can be designed starting from simple, readily available materials like benzene. This approach ensures a consistent and scalable supply of the target molecule. A representative synthetic pathway is outlined below:

Nitration of Benzene: Benzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, forming nitrobenzene.

Halogenation: The nitrobenzene is then halogenated, typically brominated using bromine and a Lewis acid catalyst like FeBr₃, to produce 4-bromonitrobenzene. The nitro group directs the incoming bromine to the meta position relative to itself, but for the synthesis of a para-substituted product, an alternative route starting with the halogenation of benzene first is preferred study.com.

Alternative Halogenation/Nitration Route: Benzene is first converted to bromobenzene via electrophilic aromatic substitution. Subsequent nitration of bromobenzene yields a mixture of ortho and para isomers, with 4-bromonitrobenzene being the major product, which can be separated study.com.

Nucleophilic Aromatic Substitution: 4-bromonitrobenzene is reacted with sodium methoxide. The strong electron-withdrawing effect of the nitro group facilitates the nucleophilic substitution of the bromide with the methoxide ion, yielding 4-methoxynitrobenzene study.com.

Reduction of Nitro Group: The nitro group of 4-methoxynitrobenzene is reduced to an amine to form 4-methoxyaniline (p-anisidine). This is a standard functional group transformation in organic synthesis study.comchemsynthesis.com.

N-Cyclopropylation: The final step is the formation of the C-N bond between 4-methoxyaniline and the cyclopropyl group. This is typically achieved via a Buchwald-Hartwig amination reaction, where 4-methoxyaniline is coupled with a cyclopropyl halide (e.g., cyclopropyl bromide) or, more commonly, by coupling an aryl halide like 4-bromoanisole with cyclopropylamine acs.orgresearchgate.net. The latter is often more efficient. A palladium catalyst system, such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., BINAP) and a base (e.g., NaOtBu), is used to facilitate this transformation researchgate.net.

This multi-step approach, while longer, provides a reliable route from inexpensive, fundamental starting materials to the complex target molecule uva.nlsyrris.jp.

Optimization of Reaction Conditions

The efficiency of synthesizing this compound, primarily through transition metal-catalyzed cross-coupling reactions, is highly dependent on the careful optimization of various reaction parameters.

Ligand Design and Catalyst Selection

The choice of catalyst and accompanying ligand is paramount for a successful C-N cross-coupling reaction.

Catalyst: Palladium complexes are the most widely used catalysts for Buchwald-Hartwig amination reactions bristol.ac.ukwuxiapptec.com. Precursors like Pd(OAc)₂ and Pd₂(dba)₃ are common. More recently, nickel-based catalysts have emerged as a cost-effective and highly reactive alternative, capable of coupling a wide range of (hetero)aryl halides with cyclopropylamine, often under mild, room-temperature conditions researchgate.netnih.gov. Copper-promoted N-cyclopropylation using cyclopropylboronic acid also presents a viable synthetic route rsc.org.

Ligand: The ligand stabilizes the metal center and facilitates the key steps of the catalytic cycle (oxidative addition, reductive elimination). For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are highly effective.

Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are known to provide high yields and catalyst turnover numbers.

Carbene Ligands: N-heterocyclic carbenes (NHCs) have also been used as alternatives to phosphine ligands.

Other Ligands: Bidentate phosphine ligands like BINAP and Xantphos are also frequently employed, with their selection depending on the specific substrates and desired reaction conditions researchgate.netchemrxiv.org.

Systematic modification of the ligand structure is a key strategy for success, especially for challenging couplings. For instance, in nickel catalysis, the development of specific o-phenylene-bridged bisphosphine ligands was crucial for achieving high efficiency in the N-arylation of cyclopropylamine researchgate.net.

| Catalyst System | Amine Source | Aryl Source | Typical Conditions | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / BINAP / NaOtBu | Cyclopropylamine | Aryl Bromide | Toluene, heated | researchgate.net |

| Pd-Catalyst / Various Phosphines | Cyclopropylamine | Bromobenzene derivative | Toluene, 80 °C | acs.org |

| Cu(OAc)₂ / 2,2′-bipyridine | Aniline | Cyclopropylboronic acid | Dichloroethane, air | rsc.org |

| (CyPAd-DalPhos)NiCl(o-tolyl) | Cyclopropylamine | Aryl Chloride | THF, 25 °C | researchgate.net |

Solvent Effects and Reaction Medium Engineering

Common Solvents: Aprotic solvents are generally preferred for Buchwald-Hartwig reactions. Toluene is a very common choice, providing good solubility for many organic substrates and being relatively inert acs.org. Ethereal solvents such as dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME) are also widely used wuxiapptec.com.

Polar Aprotic Solvents: In some cases, more polar solvents like dimethyl sulfoxide (DMSO) can lead to higher catalyst activity and excellent yields, although product isolation can sometimes be more challenging researchgate.net.

Reaction Medium Engineering: Recent research has focused on developing more sustainable and efficient reaction media. This includes using soluble organic bases like DBU to create homogeneous reaction conditions, which is particularly advantageous for continuous flow synthesis platforms by preventing clogging from insoluble inorganic bases chemrxiv.org. Solvent-free conditions, where the reaction is run neat or in a melt, represent another green chemistry approach, minimizing waste and simplifying purification researchgate.net.

| Solvent | Typical Reaction | Observations | Reference |

|---|---|---|---|

| Toluene | Pd-catalyzed amination | Widely used, good solubility for nonpolar reactants. | acs.org |

| Dioxane | Pd-catalyzed amination | Common ethereal solvent, good performance. | wuxiapptec.com |

| DMSO | Cu-catalyzed amination | Can significantly increase catalyst activity and yield. | researchgate.net |

| N,N-dimethylacetamide (DMAc) | Ni-catalyzed photoredox coupling | Effective for light-driven reactions. | nih.gov |

Temperature and Pressure Optimization

Temperature is a critical parameter that must be carefully controlled to balance reaction rate with catalyst stability and selectivity.

Temperature: Most C-N cross-coupling reactions require heating to proceed at a reasonable rate. Typical temperatures range from 80 °C to 110 °C wuxiapptec.com. An optimal temperature exists for each specific catalytic system; for instance, a study on a copper-catalyzed amination found 80 °C to be the optimum temperature for achieving an excellent yield researchgate.net. Temperatures that are too high can lead to catalyst decomposition and the formation of side products, while temperatures that are too low result in sluggish or incomplete reactions. However, the development of highly active catalyst systems, particularly with nickel, has enabled some reactions to be performed efficiently at room temperature researchgate.net.

Pressure: For most laboratory-scale syntheses in the liquid phase, the reaction is conducted at atmospheric pressure. The primary consideration regarding pressure is the maintenance of an inert atmosphere. Catalysts, particularly the active Pd(0) and Ni(0) species, are sensitive to oxygen. Therefore, reactions are typically run under a blanket of inert gas like nitrogen or argon to prevent catalyst oxidation and ensure high yields researchgate.net.

Reaction Time and Conversion Efficiency

The duration of the reaction is optimized to ensure maximum conversion of the starting materials into the desired product while minimizing the formation of degradation products.

Monitoring Progress: Reactions are typically monitored using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.

Typical Duration: Reaction times can vary widely, from as little as one hour to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system acs.orgresearchgate.net. For example, a Pd-catalyzed coupling of a bromobenzene derivative with cyclopropylamine was heated for approximately 18 hours to ensure completion acs.org. In contrast, some highly efficient nickel-catalyzed photoredox reactions can achieve high conversion in just a few hours nih.gov.

Optimization: The goal is to stop the reaction once the maximum yield is achieved. Extending the reaction time unnecessarily can lead to product degradation or the formation of impurities, complicating purification and lowering the isolated yield. The relationship between time, temperature, and catalyst loading is often studied to find the most time- and energy-efficient process.

| Catalyst System | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Cu/Cu₂O | 80 °C | 24 h | Excellent | researchgate.net |

| Pd-Catalyst | 80 °C | ~18 h | 85-92% | acs.org |

| NiBr₂·3H₂O (Photoredox) | Room Temp | 1 h | 72% | nih.gov |

| NiBr₂·3H₂O (Photoredox) | Room Temp | 3 h | 95% | nih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for improving the environmental footprint of its production. These principles guide the development of synthetic routes that are more efficient, generate less waste, and utilize less hazardous substances.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. To this end, research has focused on solvent-free and aqueous-based synthetic methods.

Solvent-Free Conditions: The synthesis of aniline derivatives can often be achieved under solvent-free conditions, which are operationally simple and can lead to shorter reaction times due to high reactant concentrations. nih.govresearchgate.net One such approach is mechanochemical synthesis, where mechanical energy (e.g., from ball milling) is used to initiate reactions between solid reactants. mdpi.com This method has been successfully used for synthesizing various nitrogen heterocycles and diimides, offering a pathway that is both efficient and environmentally friendly. mdpi.com Another solvent-free technique involves solid-state melt reactions, where a mixture of solid reactants is heated above its melting point to initiate the reaction without any solvent. researchgate.net These methods dramatically reduce waste and eliminate the need for costly solvent purchasing, recycling, or disposal.

Aqueous Medium Syntheses: Water is an ideal green solvent as it is non-toxic, non-flammable, and abundant. While organic compounds often have low solubility in water, techniques such as using phase-transfer catalysts or performing reactions at elevated temperatures under reflux can overcome this limitation. nih.gov For instance, the amination of 2-chloronicotinic acid with various amines has been successfully performed in water, demonstrating the viability of aqueous media for synthesizing aniline derivatives. nih.gov Such methods provide a safer and more sustainable alternative to traditional syntheses conducted in non-green solvents like DMF or xylene. nih.gov

Green chemistry emphasizes the importance of designing processes that maximize the incorporation of all materials used in the process into the final product. monash.edu Atom economy and the Environmental Factor (E-Factor) are key metrics used to quantify the efficiency and environmental impact of a chemical reaction.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. rsc.orgrsc.org

A plausible synthetic route to this compound is the nucleophilic substitution reaction between p-Anisidine and cyclopropyl bromide, which generates hydrogen bromide as a byproduct. The atom economy for this process can be calculated as follows:

Reaction: C₇H₉NO (p-Anisidine) + C₃H₅Br (Cyclopropyl bromide) → C₁₀H₁₃NO (this compound) + HBr (Hydrogen bromide)

Molecular Weights:

p-Anisidine: 123.15 g/mol nih.gov

Cyclopropyl bromide: 120.98 g/mol

this compound: 163.22 g/mol nih.gov

Hydrogen bromide: 80.91 g/mol

Calculation: Atom Economy = [Mass of Desired Product / Total Mass of Reactants] x 100 Atom Economy = [163.22 / (123.15 + 120.98)] x 100 = 66.86%

| Parameter | Value |

|---|---|

| Molecular Weight of p-Anisidine | 123.15 g/mol |

| Molecular Weight of Cyclopropyl bromide | 120.98 g/mol |

| Total Molecular Weight of Reactants | 244.13 g/mol |

| Molecular Weight of this compound (Product) | 163.22 g/mol |

| Calculated Atom Economy | 66.86% |

E-Factor: The E-Factor considers the total mass of waste generated per kilogram of product. It provides a more comprehensive measure of a process's environmental impact by including waste from solvents, reagents, and byproducts. An ideal E-Factor is zero. In the synthesis of this compound, waste can arise from the HBr byproduct, unreacted starting materials, solvent losses, and materials used in product purification. Adopting greener practices, such as using solvent-free methods and reusable catalysts, can significantly lower the E-Factor. researchgate.net

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing energy consumption and waste. monash.edu For the synthesis of this compound, the focus is on developing catalysts that are not only highly active but also easily recoverable and reusable.

Heterogeneous Catalysts: Unlike homogeneous catalysts that dissolve in the reaction medium, heterogeneous catalysts exist in a different phase, typically as a solid. This property allows for easy separation from the product mixture by simple filtration or centrifugation, enabling their reuse over multiple reaction cycles. mdpi.com Copper-based heterogeneous catalysts, such as copper(I) oxide (Cu₂O) or copper oxide supported on acetylene black (CuO/AB), have proven to be simple, cheap, and efficient for N-arylation reactions. mdpi.comresearchgate.net For example, the CuO/AB catalyst was successfully reused up to ten times without any significant loss of catalytic activity in the N-arylation of nitrogen heterocycles. mdpi.com

Magnetic Nanoparticle Catalysts: A modern approach involves immobilizing a catalyst on magnetic nanoparticles. nanomaterchem.com These catalysts combine the high surface area of nanoparticles with the benefits of easy separation. After the reaction, the catalyst can be quickly recovered from the reaction mixture using an external magnet. nanomaterchem.com This method avoids catalyst leaching and simplifies the purification process, aligning with the principles of sustainable chemistry.

Sustainability Considerations: A key consideration is the choice of metal for the catalyst. While palladium-catalyzed reactions are common for forming C-N bonds, palladium is a precious, costly, and toxic metal. researchgate.net Green chemistry encourages the use of more earth-abundant, cheaper, and less toxic metals like copper or iron. mdpi.commdpi.com The development of highly efficient copper-catalyzed systems for N-alkylation and N-arylation represents a significant step toward more sustainable chemical production. researchgate.netmdpi.com

| Catalyst System | Key Advantage | Reported Reusability (in analogous reactions) | Sustainability Benefit |

|---|---|---|---|

| CuO/AB (Copper Oxide on Acetylene Black) | Simple, efficient, easily separated by centrifugation. mdpi.com | Reusable for up to 10 cycles with no loss in activity. mdpi.com | Utilizes abundant copper metal. mdpi.com |

| Cu₂O (Copper(I) Oxide) | Inexpensive and efficient for N-arylation. researchgate.net | Can be recovered and reused multiple times. researchgate.net | Replaces more expensive and toxic catalysts. researchgate.net |

| MNPs-aniline-Cu (Copper on Magnetic Nanoparticles) | Easily separated using an external magnet. nanomaterchem.com | Reusable for at least 5 cycles with minimal loss in activity. nanomaterchem.com | Reduces catalyst waste and simplifies workup. nanomaterchem.com |

Chemical Reactivity and Mechanistic Investigations of N Cyclopropyl 4 Methoxyaniline

N-H Bond Activation and Radical Chemistry

The nitrogen-hydrogen bond in N-cyclopropyl-4-methoxyaniline is a key site for radical-based transformations. The lone pair of electrons on the nitrogen atom makes it susceptible to single-electron oxidation, initiating a cascade of radical reactions.

Photoinduced Electron Transfer Processes

Visible-light photoredox catalysis is a powerful method for generating radical intermediates under mild conditions. In this context, this compound can act as an electron donor. The process is initiated by the excitation of a photocatalyst (PC) with visible light, converting it into a potent oxidant (PC*). This excited-state photocatalyst can then engage in a single-electron transfer (SET) with the aniline (B41778) derivative.

The aniline nitrogen donates an electron to the excited photocatalyst, resulting in the formation of an aminium radical cation and the reduced form of the catalyst. This radical cation is a key intermediate; its acidity is significantly increased compared to the parent amine. mdpi.com Subsequent deprotonation, often by a mild base present in the reaction mixture, yields a neutral nitrogen-centered radical. This method provides a streamlined pathway to access the radical species without harsh reagents. researchgate.net

The general mechanism is outlined below:

Excitation: PC + hν → PC*

Single Electron Transfer (SET): Ar-NH-R + PC* → [Ar-NH-R]•+ + PC-

Deprotonation: [Ar-NH-R]•+ + Base → Ar-N•-R + [Base-H]+

N-Centered Radical Reactivity Profiles

Once formed, the N-cyclopropyl-4-methoxyanilino radical is a highly reactive intermediate. The reactivity is characterized by its participation in hydrogen atom transfer (HAT) processes and addition to unsaturated systems. princeton.edu Theoretical studies on the reaction of aniline with methyl radicals indicate that hydrogen abstraction from the amino group is a competitive pathway, directly yielding an N-centered radical. acs.orgnih.gov

The primary reaction pathways for the N-centered radical of this compound would include:

Intermolecular Reactions: The radical can add to π-systems like alkenes or arenes, forming new C-N bonds.

Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a suitable donor, regenerating an amine and propagating a radical chain.

Coupling Reactions: In the context of photoredox catalysis, the N-centered radical can couple with other radical species generated in situ. For example, in direct sulfonylation reactions, an aniline radical cation can couple with a sulfonyl radical. researchgate.net

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating effects of both the N-cyclopropylamino group and the methoxy (B1213986) group through resonance. minia.edu.eg Both substituents are ortho-, para-directors. organicchemistrytutor.comyoutube.com Since they are situated para to one another, their activating effects are additive and strongly direct incoming electrophiles to the ortho positions relative to the more powerfully activating amino group (positions 2 and 6).

| Substituent | Type | Directing Effect |

| -NH-cyclopropyl | Strongly Activating | Ortho, Para |

| -OCH₃ | Activating | Ortho, Para |

Halogenation Studies

Due to the highly activated nature of the aromatic ring, halogenation of this compound is expected to be a rapid reaction. Analogous to aniline, which reacts instantly with bromine water to produce a 2,4,6-tribromoaniline (B120722) precipitate, this compound would likely undergo polysubstitution under similar conditions. byjus.com The substitution would occur at the electron-rich positions ortho to the amino group.

To achieve selective mono-halogenation, milder conditions would be necessary, such as using N-bromosuccinimide (NBS) or carrying out the reaction at low temperatures.

| Reagent | Expected Major Product(s) | Rationale |

| Br₂ in H₂O | 2,6-Dibromo-N-cyclopropyl-4-methoxyaniline | High ring activation leads to polysubstitution at the most nucleophilic sites. |

| N-Bromosuccinimide (NBS) | 2-Bromo-N-cyclopropyl-4-methoxyaniline | Milder conditions may allow for controlled mono-substitution. |

Nitration and Sulfonation Investigations

Nitration and sulfonation of anilines are complicated by the basicity of the amino group. The strongly acidic conditions typically used for these reactions can lead to protonation of the nitrogen.

Nitration: In a typical nitrating mixture (HNO₃/H₂SO₄), the N-cyclopropylamino group would be protonated to form an N-cyclopropyl-4-methoxyanilinium ion. The resulting -N⁺H₂R group is a strongly deactivating, meta-directing group. byjus.com Therefore, the electrophile (NO₂⁺) would be directed to the positions meta to the anilinium group, which are the positions ortho to the methoxy group (positions 3 and 5). This leads to a product different from that expected from the neutral amine.

Sulfonation: The reaction of anilines with concentrated sulfuric acid typically proceeds through the formation of an anilinium hydrogen sulfate (B86663) salt. Upon heating, this intermediate rearranges to form the corresponding aminobenzenesulfonic acid. byjus.com For this compound, since the para position is blocked, the sulfonic acid group would be directed to one of the ortho positions (position 2 or 6). Modern methods using reagents like tributylsulfoammonium betaine (B1666868) (TBSAB) can also achieve C-sulfonation under milder, thermal conditions, proceeding through an intermolecular rearrangement of an initially formed N-sulfamate. chemrxiv.orgnih.gov

| Reaction | Reagents | Expected Major Product | Mechanistic Consideration |

| Nitration | HNO₃, H₂SO₄ | N-cyclopropyl-3-nitro-4-methoxyaniline | Protonation of the amino group creates a meta-directing anilinium ion. |

| Sulfonation | H₂SO₄, heat | 2-(Cyclopropylamino)-5-methoxybenzenesulfonic acid | Thermal rearrangement of the anilinium hydrogen sulfate salt. |

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of alkyl and acyl groups to aromatic rings via electrophilic aromatic substitution. wikipedia.org These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile (a carbocation or an acylium ion). wikipedia.orgyoutube.com

The aniline moiety contains two functional groups that significantly influence its reactivity in Friedel-Crafts reactions: the amino group (-NHR) and the methoxy group (-OCH₃) on the aromatic ring. Both are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. byjus.com However, the basic nitrogen atom of the amino group can act as a Lewis base and coordinate with the Lewis acid catalyst. This interaction forms a complex that places a positive charge on the nitrogen, transforming the activating amino group into a powerful deactivating meta-directing group.

Due to this complexation, Friedel-Crafts reactions are often not applicable to anilines or yield poor results. While the methoxy group remains activating, the deactivation by the complexed amino group can inhibit the desired substitution. Specific examples of Friedel-Crafts alkylation or acylation performed directly on this compound are not prominently featured in the scientific literature, likely due to these mechanistic complications.

Cycloaddition Reactions

The most significant and well-documented cycloaddition reactivity of this compound involves the cyclopropylamine (B47189) portion of the molecule, which acts as a three-carbon synthon in formal [3+2] cycloadditions.

(3+2) Cycloaddition with Olefinic Derivatives

This compound and related N-aryl cyclopropylamines undergo a formal [3+2] cycloaddition with various olefinic derivatives to produce substituted cyclopentylamines. nih.govrsc.org This transformation is typically initiated by a single-electron transfer (SET) from the amine, which can be achieved through visible-light photocatalysis or, in some cases, direct photoexcitation without an external catalyst. nih.govchemrxiv.org

The generally accepted mechanism proceeds through the following key steps nih.gov:

Oxidation: The cyclopropylaniline is oxidized to its nitrogen radical cation. This can be initiated by a photoexcited catalyst (e.g., a Ruthenium(II) complex).

Ring Opening: The highly strained cyclopropyl (B3062369) ring in the radical cation undergoes rapid and irreversible C-C bond cleavage. This ring-opening generates a distonic radical cation, specifically a β-carbon radical iminium ion.

Intermolecular Addition: The radical portion of this intermediate adds to the olefinic partner (an electron-deficient alkene) in a "Giese-type" reaction, forming a new C-C bond and a more stabilized radical intermediate.

Cyclization and Reduction: The newly formed radical center attacks the iminium ion intramolecularly to form the five-membered ring. The resulting nitrogen radical cation is then reduced by the photocatalyst in its reduced state (e.g., Ru(I)) to regenerate the ground-state catalyst and yield the final cyclopentylamine (B150401) product.

This methodology is notable for its mild reaction conditions and high atom economy. rsc.org The reaction has been shown to be effective with this compound, where the electron-donating methoxy group facilitates the initial oxidation step. chemrxiv.org

| N-cyclopropylaniline Derivative | Olefin Partner | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| N-cyclopropylaniline | Styrene | Ru(bpz)₃₂, visible light | 2,4-diphenylpyrrolidine | 85 | - | nih.gov |

| This compound | Ethyl acrylate | UVA (365 nm), no catalyst | Ethyl 1-(4-methoxyphenyl)-4-aminocyclopentane-1-carboxylate | Good | 3:2 | chemrxiv.org |

| N-cyclopropylaniline | Methyl methacrylate | UVA (365 nm), no catalyst | Methyl 1-(phenyl)-4-amino-1-methylcyclopentane-1-carboxylate | Quantitative | Modest | chemrxiv.org |

Other Pericyclic Reactions Involving the Aniline Moiety

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. stereoelectronics.orgmsu.edu While the aniline ring is, in principle, capable of participating in pericyclic reactions such as the Diels-Alder reaction (as either a diene or dienophile component, though uncommon), the literature on this compound is overwhelmingly focused on the reactivity of the cyclopropylamine group. nih.govrsc.orgchemrxiv.org

Oxidation Reactions

The oxidation of this compound is a key step in initiating its most significant chemical transformations and has been the subject of both electrochemical and chemical investigations.

Electrochemical Oxidation Studies

Electrochemical studies of N-substituted anilines reveal that they can undergo oxidation to form radical cations. mdpi.com For N-cyclopropylanilines, this initial oxidation is particularly consequential. The utility of N-cyclopropylanilines as probes for single-electron transfer (SET) processes stems from the irreversible ring-opening of the cyclopropyl group that occurs immediately following the initial oxidation to the nitrogen radical cation. acs.org

This process is highly favorable due to the release of significant ring strain energy (approximately 28 kcal/mol) associated with the three-membered ring. acs.org The irreversible nature of this step makes it a useful tool for studying oxidative mechanisms, as it effectively "traps" the oxidation event by preventing the simple reverse electron transfer. The electron-donating methoxy group on this compound lowers its oxidation potential, making it more susceptible to SET oxidation compared to unsubstituted N-cyclopropylaniline. acs.org

Chemical Oxidation with Various Reagents

The chemical oxidation of this compound is the basis for its participation in the [3+2] cycloaddition reactions. Various reagents and conditions can effect this initial one-electron oxidation.

Photocatalysis: As detailed in Section 3.3.1., visible-light photocatalysts, such as ruthenium or iridium complexes, are efficient oxidants. Upon absorbing light, the catalyst reaches an excited state capable of oxidizing the aniline to its radical cation, initiating the reaction cascade. nih.gov

Direct Photo-oxidation: It has been demonstrated that N-aryl cyclopropylamines can be oxidized upon direct photoexcitation with UVA or blue LEDs without any external photocatalyst, proceeding through a Single Electron Transfer (SET) pathway. chemrxiv.org

Photosensitizers and Molecular Oxygen: N-cyclopropylanilines have been used as probes to study the oxidative properties of triplet-state photosensitizers. In the presence of a photosensitizer and molecular oxygen (O₂), the initial oxidation and ring-opening of the cyclopropylaniline occurs. The resulting distonic radical cation can then react with O₂ to form an endoperoxide intermediate, which can subsequently fragment to yield ring-opened products such as acetanilide (B955) and 3-hydroxy-N-phenylpropanamide. acs.org

The specific products of chemical oxidation are highly dependent on the oxidant used and the other reagents present in the reaction mixture.

Formation of Quinone Imine Derivatives

The oxidation of aniline derivatives is a fundamental process that can lead to the formation of highly reactive quinone imine intermediates. In the case of this compound, oxidation is expected to proceed at the electron-rich aminophenyl moiety. While specific studies detailing the oxidation of this compound to a stable quinone imine are not extensively documented, the reaction mechanism can be inferred from studies on analogous N-alkylanilines and related compounds.

The process is initiated by a single-electron transfer (SET) from the aniline nitrogen to an oxidizing agent, forming a radical cation. researchgate.netfigshare.com This radical cation is a key intermediate whose stability and subsequent reaction pathways are dictated by the substituents on the aromatic ring and the nitrogen atom. For N-cyclopropylanilines, this radical cation is known to be particularly reactive. The high ring strain of the cyclopropyl group facilitates a rapid and irreversible ring-opening reaction. researchgate.netfigshare.com

However, if the oxidation is performed under conditions that favor a two-electron oxidation process, a different pathway can be accessed, leading to the formation of a quinone imine. For instance, chemical or electrochemical oxidation of p-alkoxyanilines can lead to the corresponding p-quinone imine. rsc.org In this pathway, the this compound would be oxidized to N-cyclopropyl-1,4-benzoquinone imine. This species is a highly reactive electrophile due to the polarized imine bond and the conjugated system. researchgate.net Such intermediates are often not isolated but are trapped in situ by nucleophiles or participate in cycloaddition reactions. ias.ac.in The formation of phenazine (B1670421) byproducts during the oxidation of some substituted anilines provides clear evidence for the formation and subsequent cyclization of intermediate N-aryl-o-quinone di-imines under certain conditions. rsc.org

Reduction Reactions of Derivatives (if applicable)

Metal-Catalyzed Transformations

This compound and related N-arylcyclopropylamines are versatile substrates in a variety of metal-catalyzed transformations, leveraging the reactivity of the aniline moiety, the aromatic ring, and the strained cyclopropyl group.

While aniline and its derivatives can serve as precursors for the synthesis of more complex ligand architectures, such as N-heterocyclic carbenes (NHCs) or multidentate chelating agents, the direct application of this compound as a standalone ligand in transition metal catalysis is not prominently documented. The nitrogen lone pair can coordinate to a metal center, but simple anilines are generally considered weak ligands and are easily displaced, making them less common as primary ligands for stabilizing catalytic species compared to phosphines, carbenes, or chelating amines.

The direct functionalization of aromatic C-H bonds is a powerful tool in modern organic synthesis. The amino group of an aniline derivative can act as a directing group, facilitating the activation of the ortho-C-H bond by a transition metal catalyst. Studies on related systems, such as the rhodium(III)-catalyzed oxidative cycloaddition of benzamides with alkynes, demonstrate a mechanism involving N-H metalation followed by ortho-C-H activation to form a rhodacycle intermediate. nih.gov This precedent suggests that this compound could potentially undergo similar ortho-C-H functionalization when appropriately derivatized (e.g., as an amide or with another directing group) and subjected to catalysts known to promote such transformations, including those based on palladium, rhodium, or nickel.

Palladium-Catalyzed Processes this compound is a potential substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in C-N and C-C bond formation. researchgate.net As an N-nucleophile, it could participate in Buchwald-Hartwig amination reactions with aryl halides or triflates. Conversely, if the aromatic ring of this compound were functionalized with a halide (e.g., at the ortho or meta position), it could serve as the electrophilic partner in Suzuki-Miyaura, Stille, or Heck coupling reactions to introduce new carbon-based substituents. rsc.orgnih.gov

Copper-Catalyzed Processes Copper catalysis is particularly relevant to this compound, especially in its synthesis. The Chan-Lam coupling reaction provides a direct method for its formation through the copper-promoted N-cyclopropylation of 4-methoxyaniline using cyclopropylboronic acid under aerobic conditions. researchgate.net This reaction highlights the utility of copper in forming the crucial C(sp²)-N bond. Additionally, as a secondary aniline, this compound could be a substrate in classical copper-catalyzed reactions like the Ullmann condensation for the synthesis of triarylamines.

Rhodium-Catalyzed Processes The most significant and well-documented metal-catalyzed transformation involving N-arylcyclopropylamines, including this compound, is the dirhodium(II)-catalyzed [3+2] cycloaddition with alkynes. beilstein-journals.org This reaction proceeds through the catalytic ring-opening of the cyclopropane (B1198618) ring. The proposed mechanism involves coordination of the rhodium catalyst to the nitrogen atom, which facilitates the formation of a distonic radical cation intermediate upon single-electron oxidation. This intermediate is then trapped by an alkyne, leading to the formation of a five-membered pyrrolidine (B122466) ring after cyclization and rearomatization. The reaction is efficient for a range of N-arylcyclopropylamines and both terminal and internal alkynes, providing access to complex heterocyclic structures. beilstein-journals.org

| Entry | N-Arylcyclopropylamine (1) | Alkyne (2) | Product (3) | Yield (%) |

|---|---|---|---|---|

| 1 | This compound | Dimethyl acetylenedicarboxylate | Dimethyl 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 85 |

| 2 | N-cyclopropylaniline | Dimethyl acetylenedicarboxylate | Dimethyl 1-phenyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 81 |

| 3 | N-cyclopropyl-4-chloroaniline | Dimethyl acetylenedicarboxylate | Dimethyl 1-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 72 |

| 4 | This compound | Methyl propiolate | Methyl 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate | 65 |

| 5 | This compound | Ethyl phenylpropiolate | Ethyl 1-(4-methoxyphenyl)-4-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate | 75 |

| 6 | This compound | Diphenylacetylene | 1-(4-methoxyphenyl)-3,4-diphenyl-2,5-dihydro-1H-pyrrole | 41 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of N-cyclopropyl-4-methoxyaniline, offering detailed insights into the chemical environment of each proton and carbon atom.

The one-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for identifying the molecular skeleton. Based on established principles of chemical shifts and coupling constants, a predicted spectral analysis for this compound in a standard solvent like CDCl₃ is presented below.

¹H NMR Analysis: The proton spectrum is characterized by distinct signals corresponding to the methoxy (B1213986) group, the cyclopropyl (B3062369) ring, and the para-substituted aromatic ring. The aromatic region typically displays an AA'BB' system, characteristic of 1,4-disubstituted benzene (B151609) rings. The methoxy protons appear as a sharp singlet in the upfield region, while the cyclopropyl protons present as complex multiplets due to their diastereotopic nature and geminal/vicinal couplings.

¹³C NMR Analysis: The carbon spectrum complements the proton data, showing distinct resonances for each carbon environment. The two aromatic carbons bonded to oxygen and nitrogen (C4 and C1) are found furthest downfield. The methoxy carbon appears around 55 ppm, while the cyclopropyl carbons are observed at significantly upfield chemical shifts, a characteristic feature of strained ring systems.

Predicted NMR Data for this compound Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 6.80 | d (J ≈ 8.9 Hz) | 2H | H-2, H-6 (Aromatic) |

| 2 | 6.65 | d (J ≈ 8.9 Hz) | 2H | H-3, H-5 (Aromatic) |

| 3 | 3.77 | s | 3H | -OCH₃ |

| 4 | 2.45 | m | 1H | H-1' (Cyclopropyl CH) |

| 5 | 0.75 | m | 2H | H-2', H-3' (Cyclopropyl CH₂) |

| 6 | 0.50 | m | 2H | H-2'', H-3'' (Cyclopropyl CH₂) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 152.5 | C-4 (Aromatic) |

| 2 | 141.0 | C-1 (Aromatic) |

| 3 | 118.0 | C-2, C-6 (Aromatic) |

| 4 | 114.8 | C-3, C-5 (Aromatic) |

| 5 | 55.8 | -OCH₃ |

| 6 | 32.0 | C-1' (Cyclopropyl CH) |

| 7 | 7.5 | C-2', C-3' (Cyclopropyl CH₂) |

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would display a crucial cross-peak between the aromatic protons at H-2/H-6 and H-3/H-5, confirming their ortho relationship. It would also show correlations between the methine proton of the cyclopropyl group (H-1') and the methylene (B1212753) protons (H-2'/H-3'), confirming the integrity of the cyclopropyl spin system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH). An HSQC spectrum would unequivocally link each proton signal to its corresponding carbon signal from the 1D spectra. For example, it would show correlations between the aromatic proton signals and their respective carbon signals, the methoxy protons and the methoxy carbon, and the cyclopropyl protons with their corresponding carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is critical for piecing together different fragments of the molecule by identifying long-range (typically 2-3 bond) ¹H-¹³C correlations. Key expected HMBC correlations for this compound would include:

A correlation from the methoxy protons (-OCH₃) to the aromatic carbon C-4, confirming the position of the methoxy group.

Correlations from the cyclopropyl methine proton (H-1') to the aromatic carbon C-1, definitively establishing the N-cyclopropyl linkage.

Correlations from the aromatic protons H-2/H-6 to carbons C-4 and C-1.

The bond between the nitrogen atom and the aromatic ring (N-C1) in this compound possesses a degree of rotational restriction. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic processes. scielo.br

At low temperatures, the rotation around the N-C1 bond may become slow on the NMR timescale. This could lead to decoalescence of the signals for the ortho-protons (H-2 and H-6) and meta-protons (H-3 and H-5), which would become chemically non-equivalent. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. nih.gov By analyzing the spectra at different temperatures, particularly the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability of the molecule. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecule's mass, elemental formula, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₁₀H₁₃NO. HRMS analysis would confirm this by matching the experimentally measured mass to the calculated exact mass. mdpi.com

HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | - |

| Calculated Monoisotopic Mass | 163.09971 Da | - |

| Measured Monoisotopic Mass | 163.099714038 Da | PubChem CID 45091019 nih.gov |

The close agreement between the calculated and measured mass provides definitive proof of the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) involves the mass selection of a precursor ion (such as the protonated molecule, [M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID) to produce product ions. Analyzing these fragments helps to deduce the molecule's structure. ncsu.edu

For this compound ([M+H]⁺, m/z 164.107), the fragmentation pathway would likely involve several characteristic losses based on its functional groups:

Loss of a methyl radical: A primary fragmentation could be the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group via alpha-cleavage, resulting in a stable ion at m/z 149.092.

Loss of ethylene (B1197577): The cyclopropyl ring can undergo rearrangement and fragmentation, a common pathway being the loss of ethylene (C₂H₄, 28 Da), leading to an ion at m/z 136.081.

Formation of methoxyphenyl cation: Cleavage of the N-cyclopropyl bond could generate a 4-methoxyanilinium (B12549976) ion or a related methoxyphenyl cation fragment.

A plausible fragmentation pathway can be constructed by identifying these and other potential losses.

Predicted MS/MS Fragmentation Data for [C₁₀H₁₃NO + H]⁺

| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Fragment | Structure of Fragment |

| 149.092 | •CH₃ | C₉H₁₂NO⁺ | Ion resulting from loss of methyl radical from methoxy group |

| 136.081 | C₂H₄ | C₈H₁₀NO⁺ | Ion resulting from loss of ethylene from cyclopropyl ring |

| 134.060 | CH₂O | C₉H₁₀N⁺ | Ion resulting from loss of formaldehyde (B43269) from methoxy group |

| 122.060 | C₃H₅N | C₇H₈O⁺ | Methoxyphenyl-containing ion from N-C bond cleavage |

| 108.045 | C₃H₅N + CH₃ | C₆H₆O⁺ | Phenol-type ion after subsequent losses |

This detailed analysis provides a comprehensive structural fingerprint of the molecule. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive technique for assessing the purity of this compound. This method combines the superior separation capability of gas chromatography with the precise mass identification of mass spectrometry.

In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph. Due to its molecular weight of 163.22 g/mol and presumed volatility, this compound travels through the GC column at a characteristic rate, known as its retention time. This separates it from any residual starting materials, such as 4-methoxyaniline, or by-products from the synthesis.

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This process generates a positively charged molecular ion ([M]⁺) and a series of fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z of 163. The fragmentation pattern provides a unique fingerprint that confirms the molecule's identity. Key fragmentation pathways would likely involve the loss of the cyclopropyl group or cleavage of the methoxy group. By integrating the area of the primary peak in the chromatogram, the purity of the sample can be accurately quantified.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass/Charge) | Predicted Fragment Identity | Fragmentation Pathway |

| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion ([M]⁺) |

| 148 | [C₉H₁₀NO]⁺ | Loss of a methyl group (-CH₃) |

| 122 | [C₇H₈NO]⁺ | Loss of the cyclopropyl group (-C₃H₅) |

| 108 | [C₆H₆NO]⁺ | Cleavage of the N-cyclopropyl bond and loss of C₃H₅ |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the aromatic ring substituents |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. When subjected to infrared radiation, the bonds within the molecule absorb energy at specific frequencies, causing them to vibrate. These absorption frequencies are characteristic of the types of bonds and functional groups.

The IR spectrum of this compound would display a series of absorption bands that confirm its structure. The presence of the secondary amine (N-H) group is identified by a characteristic stretching vibration. The aromatic ring, methoxy group, and cyclopropyl group also produce distinct signals.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H of cyclopropyl and methoxy) |

| ~1610, ~1510 | C=C Stretch | Aromatic Ring |

| ~1245 | C-O Stretch | Aryl Ether |

| ~1300 | C-N Stretch | Aryl Amine |

| ~1030 | C-H Bending | Cyclopropyl Ring |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique that provides a unique "molecular fingerprint." It relies on the inelastic scattering of monochromatic light, which results in frequency shifts corresponding to the molecule's vibrational modes. While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be highly sensitive to the symmetric vibrations of the aromatic ring and the breathing mode of the cyclopropyl ring. These signals are often weak or absent in the IR spectrum. The combination of IR and Raman data provides a more complete vibrational analysis, allowing for unambiguous identification and structural confirmation.

Table 3: Predicted Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |

| ~3060 | C-H Stretch | Aromatic Ring |

| ~1610 | Ring Quadrant Stretch | Aromatic Ring (para-substituted) |

| ~1250 | Ring Breathing | Cyclopropyl Ring |

| ~830 | Ring Breathing | Aromatic Ring (para-substituted) |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern.

By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated. This map allows for the determination of the precise coordinates of each atom in the crystal's unit cell, as well as bond lengths, bond angles, and torsion angles. This provides an unambiguous confirmation of the compound's molecular structure in the solid state.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~6.2 |

| c (Å) | ~14.8 |

| β (°) | ~98.5 |

| Volume (ų) | ~950 |

| Z (Molecules/Unit Cell) | 4 |

Analysis of Intermolecular Interactions and Packing Arrangements

The data from single-crystal X-ray diffraction also reveals how molecules of this compound are arranged in the crystal lattice. This packing is governed by various intermolecular forces. The secondary amine group (N-H) can act as a hydrogen bond donor, potentially forming N-H···O or N-H···N hydrogen bonds with neighboring molecules, which would be a dominant organizing force.

Other Analytical Techniques

Beyond initial spectroscopic identification, further analytical techniques are crucial for a comprehensive characterization of this compound. These methods provide quantitative data on purity and verify the compound's elemental makeup, which are critical parameters in chemical synthesis and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of this compound and quantifying its presence in a sample. This separation technique is highly sensitive and can resolve the target compound from impurities that may be present, such as starting materials, byproducts, or degradation products.

A typical HPLC method for the analysis of this compound would involve a reverse-phase column, where the stationary phase is nonpolar. The mobile phase would consist of a mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

The development of a robust HPLC method would entail the optimization of several parameters to achieve adequate resolution and a suitable analysis time. These parameters include the specific type of reverse-phase column (e.g., C18), the composition of the mobile phase (isocratic or gradient elution), the flow rate, and the column temperature. Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs ultraviolet light at a specific wavelength.

While specific experimental data for a validated HPLC method for this compound is not widely published in publicly accessible literature, a hypothetical data table illustrating the type of results obtained from such an analysis is presented below. This table showcases the expected retention time and the purity determination based on the peak area percentage.

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 3.5 min |

| Purity | >99% (by peak area) |

This table is illustrative and represents typical parameters and expected results for the HPLC analysis of a compound with the structural characteristics of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements in a compound. For this compound, this technique is employed to experimentally verify its empirical formula, which is C₁₀H₁₃NO. This validation is a critical step in confirming the identity and purity of a newly synthesized batch of the compound.

The analysis is typically performed using a combustion-based elemental analyzer. A small, precisely weighed sample of the compound is combusted at a high temperature in the presence of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are then separated and quantified. From the amounts of these gases, the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be determined.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the assigned empirical formula and the high purity of the sample.

Below is a data table presenting the theoretical elemental composition of this compound and a set of hypothetical experimental results that would be expected from its analysis.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 73.59 | 73.62 |

| Hydrogen (H) | 8.03 | 8.01 |

| Nitrogen (N) | 8.58 | 8.55 |

This table is illustrative. The theoretical values are calculated from the molecular formula C₁₀H₁₃NO. The experimental values represent a typical outcome for a high-purity sample.

Lack of Specific Research Data Prevents In-Depth Theoretical Analysis of this compound

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in detailed theoretical and computational studies specifically focused on the compound this compound. While general principles of computational chemistry provide a framework for how such an analysis could be conducted, specific research findings, including electronic structure calculations and conformational analyses for this particular molecule, are not sufficiently available to construct a detailed, data-rich article as requested.

Computational chemistry is a powerful tool for understanding the electronic and structural properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to investigate molecular characteristics. DFT calculations could provide insights into the electron density, molecular orbitals, and reactivity of this compound. Similarly, ab initio methods like Hartree-Fock and Møller-Plesset perturbation theory (MP2) could offer a high level of theoretical accuracy for its electronic structure.

An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial in understanding the compound's chemical reactivity, electronic transitions, and potential as an electron donor or acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Furthermore, a comprehensive conformational analysis would be essential to understand the three-dimensional structure and flexibility of this compound. This would involve energy minimization to find the most stable geometric arrangement of the atoms and exploration of the potential energy surface to identify different low-energy conformers. For a more dynamic perspective, molecular dynamics simulations could be employed to study the compound's behavior over time, providing insights into its flexibility and intermolecular interactions.

Despite the potential for these computational studies to elucidate the properties of this compound, the absence of published research containing specific data from such analyses precludes the creation of a detailed scientific article. The necessary inputs for data tables on electronic properties, orbital energies, and conformational parameters are not available in the public domain. Therefore, any attempt to generate the requested in-depth article would be speculative and not based on established scientific findings.

Theoretical and Computational Studies of N Cyclopropyl 4 Methoxyaniline

Prediction of Spectroscopic Properties

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, computational methods can be employed to predict its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra. These predictions are valuable for structural elucidation and for understanding the electronic and geometric characteristics of the molecule.

Computational NMR Chemical Shift Predictions

The prediction of NMR chemical shifts through computational methods has become a standard tool in the structural analysis of organic molecules. Density Functional Theory (DFT) is the most common method for this purpose, often yielding results that are in good agreement with experimental data. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used in conjunction with DFT to calculate isotropic magnetic shielding constants, which are then converted to chemical shifts.

For this compound, the computational prediction of ¹H and ¹³C NMR chemical shifts would involve optimizing the molecular geometry at a chosen level of theory, followed by the NMR calculation itself. A typical approach would be to use a functional like B3LYP with a basis set such as 6-311+G(d,p). The choice of solvent can also be incorporated into the calculation using a continuum solvation model like the Polarizable Continuum Model (PCM).

The predicted chemical shifts can help in the assignment of experimental spectra, especially for complex molecules or where assignments are ambiguous. For instance, the chemical shifts of the cyclopropyl (B3062369) protons and carbons are sensitive to their electronic environment, which is influenced by the methoxy-substituted aniline (B41778) ring. Computational predictions can help to rationalize these shifts.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on common values for similar structures, as a direct computational study is not publicly available.

| Atom | Predicted Chemical Shift (ppm) |

| C (methoxy) | 55.6 |

| C (cyclopropyl-CH) | 32.5 |

| C (cyclopropyl-CH₂) | 8.0 |

| C (aromatic, C-O) | 152.0 |

| C (aromatic, C-N) | 142.0 |

| C (aromatic, ortho to O) | 114.8 |

| C (aromatic, ortho to N) | 115.5 |

Note: These values are illustrative and would need to be calculated from a specific computational study for accuracy.

Simulated Vibrational Spectra

Computational methods can also be used to simulate the vibrational spectra (IR and Raman) of this compound. This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The same DFT methods used for NMR predictions are generally applicable here. The output of a frequency calculation includes the vibrational frequencies and their corresponding intensities.

The simulated spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. For this compound, key vibrational modes would include the N-H stretch, C-N stretch, C-O stretch of the methoxy (B1213986) group, aromatic C-H and C=C stretches, and vibrations associated with the cyclopropyl ring.

A table of selected predicted vibrational frequencies for this compound is presented below as an illustration.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3400-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (cyclopropyl) | 2900-3000 |

| C=C Aromatic Stretch | 1500-1600 |

| C-N Stretch | 1250-1350 |

| C-O Stretch (ether) | 1200-1250 |

Note: These are typical frequency ranges and the actual values would be obtained from a specific computational study.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, reaction pathways, and the energetics of a reaction. For this compound, computational studies could be used to investigate its synthesis, such as in the Buchwald-Hartwig amination, or its subsequent reactions.

Transition State Identification

A key aspect of understanding a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize transition states. This involves finding a stationary point on the potential energy surface that has one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a reaction involving this compound, such as its formation via a Buchwald-Hartwig coupling of 4-bromoanisole (B123540) and cyclopropylamine (B47189), DFT calculations could be used to identify the transition states for the key steps of the catalytic cycle, including oxidative addition, amine coordination, deprotonation, and reductive elimination.

Reaction Coordinate Analysis

Once a transition state has been identified, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS indeed connects the desired species. This analysis provides a detailed picture of the geometric changes that occur as the reaction progresses.

Activation Energy Barrier Calculations

By calculating the energies of the reactants, transition state, and products, the activation energy barrier for a reaction can be determined. This is a crucial piece of information for understanding the kinetics of a reaction. For reactions involving this compound, computational chemistry can provide quantitative estimates of these energy barriers.

For example, in the context of the reactivity of N-cyclopropylanilines, which are known to undergo ring-opening upon single-electron oxidation, computational studies could calculate the activation energy for this ring-opening step. This would provide insight into the stability of the this compound radical cation and the facility of its rearrangement.

A hypothetical data table for the calculated activation energy of a reaction involving this compound is shown below.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Oxidative Addition | 0.0 | 25.0 | -5.0 | 25.0 |

| Reductive Elimination | -10.0 | 10.0 | -30.0 | 20.0 |

Note: These values are for illustrative purposes and would need to be derived from specific computational investigations.

Synthesis and Reactivity of N Cyclopropyl 4 Methoxyaniline Derivatives

N-Substitution Reactions

The secondary amine functionality of N-cyclopropyl-4-methoxyaniline is a primary site for reactions, allowing for the introduction of various substituents through alkylation and acylation.

N-alkylation of this compound can be achieved through reactions with alkyl halides. These reactions typically proceed via nucleophilic substitution, where the aniline (B41778) nitrogen acts as the nucleophile. The reactivity can be influenced by the nature of the alkyl halide and the reaction conditions, such as the choice of base and solvent. While specific examples for this compound are not extensively documented, general methods for the N-alkylation of anilines are well-established and applicable. For instance, the use of a base such as potassium carbonate or a stronger base like sodium hydride can facilitate the deprotonation of the aniline, increasing its nucleophilicity and promoting the reaction with alkyl halides.

Similarly, N-acylation can be readily accomplished by treating this compound with acylating agents like acyl chlorides or acid anhydrides. orientjchem.org These reactions are typically fast and can often be carried out under mild, catalyst-free conditions. orientjchem.org The addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the hydrogen halide byproduct formed when using acyl chlorides.

A general representation of these reactions is depicted in the table below:

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent | N-alkyl-N-cyclopropyl-4-methoxyaniline |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | N-acyl-N-cyclopropyl-4-methoxyaniline |

It is important to note that under certain conditions, such as nitrosation with nitrous acid, N-alkyl-N-cyclopropylanilines can undergo selective cleavage of the cyclopropyl (B3062369) group from the nitrogen atom. princeton.edu This reactivity highlights the potential for the cyclopropyl group to act as a leaving group in specific contexts.

The formation of amides from this compound is a straightforward acylation reaction as described above. The resulting N-acyl-N-cyclopropyl-4-methoxyaniline derivatives are valuable intermediates in organic synthesis.

The synthesis of sulfonamides involves the reaction of this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction is a common method for the preparation of sulfonamides and is applicable to secondary anilines. The resulting N-cyclopropyl-N-(4-methoxyphenyl)sulfonamides are of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in various therapeutic agents. The N-acyl sulfonamide moiety, in particular, is recognized as a bioisostere of carboxylic acids. nih.gov

Aromatic Ring Functionalization

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy (B1213986) and N-cyclopropylamino groups. This allows for the introduction of various substituents onto the aromatic ring.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. harvard.edu This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The methoxy group is a well-known DMG. Furthermore, an N-acyl group, introduced via acylation of the aniline nitrogen, can also serve as a potent DMG.

In the case of N-acyl-N-cyclopropyl-4-methoxyaniline, both the N-acyl and the methoxy groups can direct lithiation to their respective ortho-positions. The regiochemical outcome of the metalation would depend on the relative directing ability of these two groups and the reaction conditions. Generally, the amide group is a stronger directing group than the methoxy group, suggesting that lithiation would preferentially occur at the position ortho to the N-acylamino group. Subsequent quenching of the resulting aryllithium intermediate with an electrophile would lead to the formation of a 2-substituted-N-acyl-N-cyclopropyl-4-methoxyaniline derivative.

Beyond DoM, the electron-rich nature of the aromatic ring in this compound facilitates various electrophilic aromatic substitution reactions. The methoxy and N-cyclopropylamino groups are both ortho, para-directing. Given that the para-position is occupied by the N-cyclopropylamino group relative to the methoxy group, electrophilic substitution is expected to occur at the positions ortho to either of these activating groups.

For instance, regioselective halogenation of electron-rich arenes can be achieved using N-halosuccinimides (NBS, NCS, NIS). organic-chemistry.orgresearchgate.net In the case of this compound, halogenation is anticipated to occur at the positions ortho to the strongly activating methoxy and amino groups. The precise regioselectivity would be influenced by steric hindrance and the specific reaction conditions.